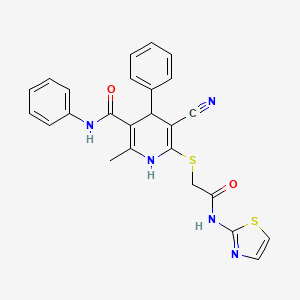

5-cyano-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

カタログ番号 B2986250

CAS番号:

375842-24-3

分子量: 487.6

InChIキー: UZSXRCPQBMKWON-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound is not detailed in the search results .Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .科学的研究の応用

Novel Synthesis Techniques

- A new synthesis method for 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters is described, involving a process that forms the methyl thioether, which is then oxidized to the methyl sulfone and finally displaced by the cyanide ion. This method finds application in creating chemical hybridizing agents for wheat and barley (Beck et al., 1988).

Chemical Hybridization

- The synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a compound structurally similar to the subject compound, has been achieved with high yield. This highlights the potential of such compounds in chemical hybridization (Tang Li-jua, 2015).

Reactions and Derivatives

- The reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of compounds like 5-cyano-2-(2-hydroxyphenyl)-1-methyl-6-thioxo-1,6-dihydropyridine-3-carboxamides, demonstrate the versatility of the base compound in forming various derivatives (Kornev et al., 2019).

Antibacterial and Antifungal Agents

- Novel derivatives of 6-oxo-pyridine-3-carboxamide, including 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated as antibacterial and antifungal agents, highlighting the potential medicinal applications of these compounds (El-Sehrawi et al., 2015).

Synthesis of Pyridine Derivatives

- The synthesis of ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate demonstrates the potential for creating thio-substituted ethyl nicotinate derivatives, which have various applications in medicinal chemistry (Gad-Elkareem et al., 2011).

Macrocyclic Antibiotic Synthesis

- A stepwise method to convert 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, useful for the total synthesis of the antibiotic GE 2270 A, is an example of the compound's relevance in antibiotic synthesis (Okumura et al., 1998).

Antineoplastic Activities

- 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their antineoplastic activities, demonstrating the compound's potential use in cancer treatment (Liu et al., 1996).

Antitumor and Antioxidant Activities

- The synthesis of cyanoacetamide derivatives and their evaluation for antitumor and antioxidant activities suggest potential applications of related compounds in cancer therapy and oxidative stress mitigation (Bialy & Gouda, 2011).

DNA Gyrase Inhibitory Activity

- The synthesis of novel thiazole derivatives incorporating pyridine moiety and their assessment as antimicrobial agents, with potential DNA gyrase inhibitory activity, demonstrates the compound's relevance in developing new antimicrobial therapies (Khidre & Radini, 2021).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2S2/c1-16-21(23(32)29-18-10-6-3-7-11-18)22(17-8-4-2-5-9-17)19(14-26)24(28-16)34-15-20(31)30-25-27-12-13-33-25/h2-13,22,28H,15H2,1H3,(H,29,32)(H,27,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSXRCPQBMKWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)

![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide](/img/structure/B2986177.png)

![2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2986178.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2986184.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2986185.png)

![(Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2986186.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986190.png)